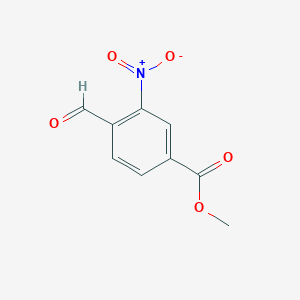

Methyl 4-formyl-3-nitrobenzoate

Description

Strategic Importance of Methyl 4-formyl-3-nitrobenzoate as a Synthetic Building Block

The strategic importance of this compound lies in the orthogonal reactivity of its functional groups, which allows for selective transformations at different positions on the aromatic ring. The presence of the formyl (aldehyde) and nitro groups makes it a valuable precursor for the synthesis of various heterocyclic compounds, which are core structures in many biologically active molecules. nih.govmdpi.com

The aldehyde group can readily participate in condensation reactions to form Schiff bases, or undergo oxidation to a carboxylic acid and reduction to an alcohol. wiserpub.com The nitro group, a strong electron-withdrawing group, can be reduced to an amine, which can then be further functionalized. wiserpub.com This reduction is a key step in the synthesis of many nitrogen-containing heterocycles. rsc.orgosi.lv The strategic placement of the nitro group ortho to the formyl group also influences the reactivity of the aldehyde. psu.eduresearchgate.net

Contextualization of Benzoate (B1203000) Derivatives in Advanced Chemical Research

Benzoate derivatives, as a class of compounds, are of significant interest in advanced chemical research. They are widely used as intermediates in the synthesis of pharmaceuticals, agrochemicals, and materials. psu.edu The ester functional group can be hydrolyzed to the corresponding carboxylic acid or can be involved in transesterification reactions. The aromatic ring of benzoate derivatives can be functionalized through various substitution reactions, allowing for the introduction of a wide array of functional groups. researchgate.net

Nitrobenzoates, in particular, are important precursors in synthetic chemistry. psu.eduresearchgate.net The nitro group can act as a directing group in electrophilic aromatic substitution reactions and can be transformed into other functional groups, most notably the amino group, which opens up a vast field of further chemical modifications. wiserpub.comrsc.org

Overview of Functional Group Interplay within this compound

The reactivity of this compound is governed by the electronic and steric interplay between its three functional groups: the methyl ester, the formyl group, and the nitro group. The nitro group, being strongly electron-withdrawing, deactivates the aromatic ring towards electrophilic substitution. wiserpub.com However, it also makes the formyl group more electrophilic and susceptible to nucleophilic attack. researchgate.net

The position of the nitro group ortho to the formyl group introduces steric hindrance, which can influence the approach of reagents to the aldehyde. psu.eduresearchgate.net This steric effect can be exploited to achieve selectivity in certain reactions. The methyl ester group is generally less reactive than the formyl group, allowing for selective reactions at the aldehyde functionality without affecting the ester. However, under harsh conditions, the ester can be hydrolyzed to the corresponding carboxylic acid. This differential reactivity allows for a stepwise and controlled functionalization of the molecule, making it a highly valuable and strategic building block in the synthesis of complex organic molecules.

Structure

3D Structure

Properties

IUPAC Name |

methyl 4-formyl-3-nitrobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO5/c1-15-9(12)6-2-3-7(5-11)8(4-6)10(13)14/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGOOPYYIMZJWMA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(C=C1)C=O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40392658 | |

| Record name | Methyl 4-formyl-3-nitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40392658 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

153813-69-5 | |

| Record name | Benzoic acid, 4-formyl-3-nitro-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=153813-69-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 4-formyl-3-nitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40392658 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 4-formyl-3-nitrobenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Reactivity and Mechanistic Investigations of Methyl 4 Formyl 3 Nitrobenzoate

Reactivity Profile of the Formyl Group (–CHO) in Methyl 4-formyl-3-nitrobenzoate

The aldehyde group is a key site for a variety of chemical transformations due to the electrophilic nature of its carbonyl carbon.

Nucleophilic Addition Reactions to the Aldehyde Carbonyl

The carbonyl carbon of the formyl group is electrophilic and susceptible to attack by a wide range of nucleophiles. This reaction proceeds via the formation of a tetrahedral intermediate, which is then typically protonated to yield an alcohol. The presence of the adjacent electron-withdrawing nitro group enhances the electrophilicity of the aldehyde, making it more reactive towards nucleophiles compared to unsubstituted benzaldehyde (B42025).

Common nucleophilic addition reactions include the addition of organometallic reagents like Grignard reagents or organolithium compounds, and the addition of cyanide ions (cyanation). For instance, reaction with a Grignard reagent (R-MgX) would lead to the formation of a secondary alcohol after an acidic workup. mnstate.edu

| Nucleophile | Reagent Example | Product Type |

| Hydride | Sodium borohydride (B1222165) (NaBH₄) | Primary alcohol |

| Organometallic | Grignard Reagent (e.g., CH₃MgBr) | Secondary alcohol |

| Cyanide | Sodium Cyanide (NaCN) / HCl | Cyanohydrin |

| Alkoxide | Sodium methoxide (B1231860) (NaOCH₃) | Hemiacetal |

This table illustrates potential nucleophilic addition reactions at the formyl group.

Oxidative Transformations to Carboxylic Acid Functionality

The formyl group can be readily oxidized to a carboxylic acid. This transformation is a common process in organic synthesis. wikipedia.org Given the presence of other functional groups, the choice of oxidant is crucial to ensure selectivity. Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄) are effective but may require carefully controlled conditions to avoid unwanted side reactions. libretexts.org Milder and more selective methods, such as using hydrogen peroxide in a basic medium, can also be employed for the oxidation of aromatic aldehydes. researchgate.net The resulting product would be 4-(methoxycarbonyl)-2-nitrobenzoic acid.

| Oxidizing Agent | Typical Conditions | Selectivity Notes |

| Potassium Permanganate (KMnO₄) | Basic, followed by acidification | Strong oxidant, conditions must be controlled. |

| Jones Reagent (CrO₃/H₂SO₄) | Acetone | Strongly acidic, may affect the ester group. |

| Hydrogen Peroxide (H₂O₂) | Basic (e.g., NaOH) | Milder conditions, often good for selective aldehyde oxidation. researchgate.net |

| Silver(I) Oxide (Ag₂O) | Basic (Tollens' reagent) | Mild and selective for aldehydes. |

This table presents various reagents for the oxidation of the formyl group to a carboxylic acid.

Reductive Conversions to Hydroxymethyl or Methyl Groups

The formyl group can be reduced to a primary alcohol (hydroxymethyl group) or completely reduced to a methyl group.

For the conversion to a hydroxymethyl group, selective reducing agents such as sodium borohydride (NaBH₄) are ideal. NaBH₄ is a mild reductant that will selectively reduce the aldehyde in the presence of the less reactive methyl ester and nitro group, yielding methyl 4-(hydroxymethyl)-3-nitrobenzoate.

For the complete reduction of the formyl group to a methyl group (–CH₃), more rigorous conditions are required. Two classical methods are the Wolff-Kishner and Clemmensen reductions.

Wolff-Kishner Reduction : This reaction involves the formation of a hydrazone intermediate followed by heating with a strong base (like KOH) in a high-boiling solvent (e.g., ethylene (B1197577) glycol). wikipedia.orgbyjus.comalfa-chemistry.comorganic-chemistry.orgmasterorganicchemistry.com These basic conditions are compatible with the nitro and ester groups, making this a suitable method for selective aldehyde-to-alkane reduction. wikipedia.org

Clemmensen Reduction : This method uses zinc amalgam (Zn(Hg)) in concentrated hydrochloric acid. wikipedia.orgorgoreview.comannamalaiuniversity.ac.inlibretexts.org The strongly acidic conditions, however, would likely lead to the simultaneous reduction of the nitro group to an amine, making it non-selective for this particular substrate. echemi.com

| Reduction Type | Reagent(s) | Product Group | Selectivity |

| Partial Reduction | Sodium borohydride (NaBH₄) | Hydroxymethyl (–CH₂OH) | High selectivity for the aldehyde over the ester and nitro group. |

| Complete Reduction | Hydrazine (B178648) (N₂H₄), KOH | Methyl (–CH₃) | Wolff-Kishner: Selective for the carbonyl under basic conditions. wikipedia.orgalfa-chemistry.com |

| Complete Reduction | Zinc Amalgam (Zn(Hg)), HCl | Methyl (–CH₃) | Clemmensen: Not selective; will also reduce the nitro group. wikipedia.orgechemi.com |

This table compares methods for the reduction of the formyl group.

Condensation Reactions and Derivative Formation

The formyl group readily undergoes condensation reactions with various nucleophiles, typically involving the loss of a water molecule to form a new carbon-carbon or carbon-nitrogen double bond. These reactions are fundamental for extending the carbon skeleton and creating complex derivatives.

Wittig Reaction : This reaction involves a phosphonium (B103445) ylide (a Wittig reagent) to convert the aldehyde into an alkene. wikipedia.orgmasterorganicchemistry.com For example, reacting this compound with methylenetriphenylphosphorane (B3051586) (Ph₃P=CH₂) would yield methyl 3-nitro-4-vinylbenzoate. The stereochemistry of the resulting alkene depends on the nature of the ylide used. researchgate.netorganic-chemistry.org

Knoevenagel Condensation : This involves the reaction of the aldehyde with a compound containing an active methylene (B1212753) group (e.g., malonic acid, malononitrile (B47326), or ethyl acetoacetate), usually catalyzed by a weak base like piperidine (B6355638) or ammonia (B1221849). wikipedia.org This reaction leads to the formation of an α,β-unsaturated product. researchgate.netresearchgate.net For instance, condensation with malononitrile would produce methyl 4-(2,2-dicyanovinyl)-3-nitrobenzoate.

| Reaction Name | Reactant | Catalyst | Product Type |

| Wittig Reaction | Phosphonium Ylide (e.g., Ph₃P=CHR) | Base (to form ylide) | Alkene masterorganicchemistry.com |

| Knoevenagel Condensation | Active Methylene Compound (e.g., CH₂(CN)₂) | Weak Base (e.g., Piperidine) | α,β-Unsaturated Compound wikipedia.org |

| Imine Formation | Primary Amine (R-NH₂) | Mild Acid | Imine (Schiff Base) |

| Oxime Formation | Hydroxylamine (B1172632) (NH₂OH) | Mild Acid/Base | Oxime |

This table summarizes key condensation reactions of the formyl group.

Transformations Involving the Nitro Group (–NO₂) in this compound

The aromatic nitro group is a versatile functional group that can be reduced to various oxidation states, most commonly to an amino group.

Reductive Derivatizations to Amino and Related Groups

The reduction of the nitro group to an amine (–NH₂) is a synthetically important transformation. The challenge with this compound is to achieve this reduction chemoselectively, without affecting the formyl and methyl ester groups.

Several methods are available for the selective reduction of aromatic nitro groups:

Catalytic Hydrogenation : This is a widely used method. Using a catalyst like Palladium on carbon (Pd/C) or Platinum on carbon (Pt/C) with hydrogen gas (H₂) can effectively reduce the nitro group. nih.govyoutube.com To enhance selectivity and avoid reduction of the aldehyde, milder hydrogen sources can be used in a process called catalytic transfer hydrogenation . ursinus.edunih.gov Common hydrogen donors include ammonium (B1175870) formate, hydrazine, or formic acid. ursinus.edunih.gov These methods are often highly selective for the nitro group. rsc.orgfrontiersin.org

Metal-Based Reductions : Reagents like iron (Fe), tin (Sn), or zinc (Zn) in the presence of an acid (like HCl or acetic acid) are classic reagents for nitro group reduction. However, the acidic conditions can promote hydrolysis of the methyl ester. A notable alternative is tin(II) chloride (SnCl₂), which can work under less harsh conditions.

The product of this selective reduction is methyl 4-amino-3-formylbenzoate, a valuable intermediate in the synthesis of pharmaceuticals and other complex molecules.

| Reducing System | Typical Conditions | Selectivity Notes |

| H₂ / Pd/C | Methanol (B129727) or Ethanol, RT | Highly effective; may also reduce the aldehyde if not controlled. |

| Catalytic Transfer Hydrogenation (e.g., Ammonium Formate, Pd/C) | Methanol, Reflux | Generally offers excellent chemoselectivity for the nitro group. ursinus.edunih.gov |

| Iron (Fe) / Acetic Acid | Ethanol/Water, Reflux | Classic method; acidity might pose a risk to the ester. |

| Tin(II) Chloride (SnCl₂) | Ethanol or Ethyl Acetate, Reflux | Milder than other metal/acid systems, good selectivity. |

| Sodium Dithionite (Na₂S₂O₄) | Water/Methanol | Effective under neutral or basic conditions, preserving the ester and aldehyde. |

This table outlines methods for the selective reduction of the nitro group.

Influence on Aromatic Electrophilic and Nucleophilic Substitutions

The benzene (B151609) ring of this compound is heavily influenced by the three substituents attached to it: the formyl group (-CHO), the nitro group (-NO₂), and the methyl carboxylate group (-COOCH₃). All three are powerful electron-withdrawing groups, which significantly deactivates the aromatic ring towards electrophilic aromatic substitution. mnstate.eduaiinmr.com

Electrophilic Aromatic Substitution: The rate of electrophilic attack on an aromatic ring is dependent on the ring's electron density. Electron-withdrawing groups decrease this density, making the ring less nucleophilic and thus less reactive towards electrophiles like the nitronium ion (NO₂⁺) or halonium ions. mnstate.eduma.edu In the case of methyl benzoate (B1203000), the ester group deactivates the ring and directs incoming electrophiles to the meta position. aiinmr.comyoutube.comchegg.com The presence of two additional deactivating groups (nitro and formyl) in this compound further diminishes the ring's reactivity, making subsequent electrophilic substitution extremely difficult to achieve under standard conditions. Any potential electrophilic attack would be directed to the C-5 position, which is meta to all three substituents.

Nucleophilic Aromatic Substitution (SNAr): Conversely, the high degree of electron deficiency makes the aromatic ring highly susceptible to nucleophilic aromatic substitution (SNAr), should a suitable leaving group be present on the ring. nih.gov The SNAr mechanism is facilitated by electron-withdrawing groups positioned ortho and/or para to the leaving group, as they can stabilize the intermediate negative charge (Meisenheimer complex). nih.gov While this compound itself does not possess a leaving group, its structure is primed for such reactivity. For example, if the nitro group were to be replaced by a halogen like fluorine (as in methyl 4-fluoro-3-nitrobenzoate), that position would be highly activated for displacement by nucleophiles due to the ortho-formyl and para-ester groups.

Reactivity of the Methyl Ester Group (–COOCH₃)

The methyl ester group (–COOCH₃) is a key functional handle, susceptible to various nucleophilic acyl substitution reactions. Its reactivity is significantly enhanced by the electron-withdrawing effects of the formyl and nitro groups on the aromatic ring.

Ester hydrolysis is the cleavage of an ester into a carboxylic acid and an alcohol. This reaction can be catalyzed by either acid or, more commonly, base.

Acidic Hydrolysis: Under acidic conditions, the carbonyl oxygen is protonated, rendering the carbonyl carbon more electrophilic and susceptible to attack by a weak nucleophile like water. This process is reversible. For this compound, hydrolysis would yield 4-formyl-3-nitrobenzoic acid and methanol.

Basic Hydrolysis (Saponification): Base-catalyzed hydrolysis, or saponification, is an irreversible process where a strong nucleophile, the hydroxide (B78521) ion (OH⁻), attacks the electrophilic carbonyl carbon. Studies on substituted methyl benzoates show that the rate of alkaline hydrolysis is significantly increased by the presence of electron-withdrawing substituents on the ring. zenodo.orgsemanticscholar.orgpsu.edu These groups help to stabilize the developing negative charge on the carbonyl oxygen in the tetrahedral intermediate, thus lowering the activation energy of the rate-determining step. Given that this compound has three such groups, its rate of saponification is expected to be substantially higher than that of unsubstituted methyl benzoate. High-temperature water has also been shown to promote the hydrolysis of even sterically hindered esters. psu.edu

Aminolysis is the reaction of the ester with an amine to form an amide and an alcohol. This is another example of nucleophilic acyl substitution.

Computational studies on the aminolysis of methyl benzoate with ammonia show that the reaction can proceed through either a concerted or a stepwise mechanism, with the latter being favored when catalyzed by a second amine molecule acting as a general base. nih.govresearchgate.net The reaction of unactivated esters with amines can often be challenging, but the electronic nature of this compound makes its ester group highly activated. researchgate.net The strong electron-withdrawing character of the nitro and formyl groups makes the ester carbonyl carbon significantly more electrophilic and thus more susceptible to attack by nucleophiles like primary or secondary amines, leading to the formation of the corresponding N-substituted 4-formyl-3-nitrobenzamide.

Other nucleophiles, such as hydrazine, can react similarly to yield the corresponding hydrazide, a versatile intermediate for further synthesis. researchgate.net

Reaction Mechanism Elucidation through Advanced Analytical Techniques

The elucidation of reaction mechanisms for compounds like this compound would typically involve a combination of advanced analytical techniques to monitor reaction progress and identify intermediates.

Spectroscopic techniques are invaluable for observing the transformation of reactants into products in real-time. For reactions involving this compound, techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and UV-Visible spectroscopy would be employed.

For instance, in a condensation reaction with an amine, the progress could be monitored by ¹H NMR spectroscopy. The disappearance of the characteristic aldehyde proton signal (around 10 ppm) of this compound and the appearance of a new signal for the imine proton would indicate the formation of the Schiff base. The integration of these signals over time would provide quantitative data on the reaction's progress.

Hypothetical Spectroscopic Data for Imine Formation:

| Time (min) | Aldehyde Proton Integral (Reactant) | Imine Proton Integral (Product) |

| 0 | 1.00 | 0.00 |

| 10 | 0.75 | 0.25 |

| 30 | 0.40 | 0.60 |

| 60 | 0.15 | 0.85 |

| 120 | <0.05 | >0.95 |

This table is illustrative and based on general principles of imine formation monitoring by NMR, not on specific experimental data for this compound which is not available.

IR spectroscopy could also be used to follow such a reaction by monitoring the disappearance of the C=O stretching vibration of the aldehyde (typically around 1700 cm⁻¹) and the N-H stretching of the amine, and the appearance of the C=N stretching of the imine product.

Kinetic studies are fundamental to understanding the mechanism of a reaction by determining the reaction rate and its dependence on the concentration of reactants. This leads to the formulation of a rate law. For a hypothetical reaction where this compound (A) reacts with a nucleophile (B) to form a product (C), the rate law would be expressed as:

Rate = k[A]ˣ[B]ʸ

where k is the rate constant, and x and y are the orders of the reaction with respect to reactants A and B.

To determine the rate law, the method of initial rates would typically be employed. This involves running a series of experiments where the initial concentration of one reactant is varied while the other is kept constant, and measuring the initial rate of the reaction.

Hypothetical Kinetic Data for a Reaction of this compound:

| Experiment | [this compound]₀ (M) | [Nucleophile]₀ (M) | Initial Rate (M/s) |

| 1 | 0.10 | 0.10 | 1.5 x 10⁻⁵ |

| 2 | 0.20 | 0.10 | 3.0 x 10⁻⁵ |

| 3 | 0.10 | 0.20 | 6.0 x 10⁻⁵ |

This table is a hypothetical representation to illustrate the method of initial rates. Specific kinetic data for reactions of this compound is not found in the surveyed literature.

Advanced Applications of Methyl 4 Formyl 3 Nitrobenzoate in Organic Synthesis

Utilization as a Key Intermediate in Pharmaceutical Synthesis

The structural attributes of Methyl 4-formyl-3-nitrobenzoate make it a highly valuable precursor in the synthesis of pharmaceutically relevant molecules. The presence of the aldehyde and nitro functionalities allows for a variety of chemical manipulations, leading to the formation of complex scaffolds that are central to many drug candidates.

Precursor for Biologically Active Molecules

While direct, named examples of blockbuster drugs synthesized from this compound are not extensively documented in publicly available literature, its isomeric counterpart, Methyl 3-formyl-2-nitrobenzoate, serves as a key intermediate in the synthesis of Niraparib. Niraparib is a potent poly(ADP-ribose) polymerase (PARP) inhibitor used in the treatment of certain types of cancer. This highlights the potential of formyl-nitrobenzoic acid esters as crucial building blocks in the development of targeted therapies. The formyl group provides a handle for introducing various substituents, while the nitro group can be reduced to an amine, which can then be further functionalized to build the core structures of complex active pharmaceutical ingredients.

The general synthetic utility of aromatic aldehydes and nitro compounds in medicinal chemistry is well-established. They are precursors to a wide range of biologically active scaffolds. For instance, the formyl group can readily participate in reactions such as reductive amination to introduce diverse amine functionalities, a common feature in many drug molecules. The nitro group, upon reduction, provides an amino group that is a key component of many privileged structures in medicinal chemistry.

Role in Drug Discovery and Development Processes

In the early stages of drug discovery, the availability of versatile building blocks is paramount for the rapid generation of diverse compound libraries. This compound, with its multiple functional groups, is an ideal candidate for such endeavors. The distinct reactivity of the formyl, nitro, and ester groups allows for sequential and selective modifications, enabling the synthesis of a wide array of analogues for structure-activity relationship (SAR) studies.

The aldehyde functionality can be converted into a variety of other groups, such as alcohols, carboxylic acids, or can be used in olefination reactions to introduce carbon-carbon double bonds. The nitro group can be reduced to an amine, which can then be acylated, alkylated, or used in the formation of various nitrogen-containing heterocycles. This versatility allows chemists to systematically explore the chemical space around a particular pharmacophore, a critical process in optimizing the potency, selectivity, and pharmacokinetic properties of a lead compound.

Application in the Construction of Diverse Heterocyclic Systems

Heterocyclic compounds form the backbone of a vast number of pharmaceuticals and agrochemicals. The unique arrangement of functional groups in this compound makes it a powerful tool for the synthesis of a variety of heterocyclic frameworks.

Annulation Reactions Utilizing the Formyl and Nitro Groups

The ortho-positioning of the formyl and nitro groups in this compound is particularly advantageous for the construction of fused heterocyclic systems through annulation reactions. A classic example is the Friedländer annulation, where an ortho-aminoaryl aldehyde or ketone reacts with a compound containing a reactive methylene (B1212753) group to form a quinoline. In the case of this compound, the nitro group can be selectively reduced to an amine, yielding an ortho-aminoaryl aldehyde. This intermediate can then undergo a Friedländer reaction with various ketones or β-ketoesters to produce a range of substituted quinoline-4-carboxylates. Quinolines are a prominent scaffold in medicinal chemistry, with examples including antimalarial, antibacterial, and anticancer agents.

Another important reaction is the Bischler-Napieralski reaction or the Pictet-Spengler reaction, which can be adapted for the synthesis of other fused nitrogen-containing heterocycles. The ability to generate an ortho-amino aldehyde in situ from this compound opens up a plethora of possibilities for constructing complex polycyclic systems.

Synthesis of Nitrogen and Oxygen-Containing Heterocycles

The formyl and nitro groups of this compound can be independently or concertedly utilized to synthesize a variety of nitrogen and oxygen-containing heterocycles. For instance, the formyl group can react with hydrazines to form hydrazones, which can then be cyclized to form pyrazole (B372694) or indazole derivatives. Reaction with hydroxylamine (B1172632) yields oximes, which are precursors to isoxazoles.

Furthermore, the reduction of the nitro group to an amine, followed by reaction of the formyl group with a suitable bifunctional reagent, can lead to the formation of benzodiazepines, quinoxalines, or other important heterocyclic systems. The ester functionality can also participate in cyclization reactions, for example, by reacting with an adjacent nucleophilic group introduced through modification of the formyl or nitro groups, leading to the formation of lactones or lactams.

Integration into Combinatorial Library Synthesis for High-Throughput Screening

Combinatorial chemistry, coupled with high-throughput screening (HHTS), has revolutionized the drug discovery process by enabling the rapid synthesis and evaluation of large numbers of compounds. researchgate.netresearchgate.net The trifunctional nature of this compound makes it an excellent scaffold for the generation of combinatorial libraries. researchgate.netresearchgate.net

The distinct reactivity of the formyl, nitro, and ester groups allows for the use of orthogonal protection and deprotection strategies, enabling the sequential introduction of diversity at three different points of the molecule. For example, the formyl group can be reacted with a library of amines through reductive amination. The resulting secondary amines can then be acylated with a library of carboxylic acids. Finally, the nitro group can be reduced and further functionalized. This approach allows for the generation of a vast number of unique compounds from a single starting material.

The resulting libraries of compounds can then be screened against a variety of biological targets to identify new hit compounds. The structural information from the active compounds can then be used to design more focused libraries, ultimately leading to the discovery of new drug candidates. The use of building blocks like this compound is therefore central to the success of modern drug discovery campaigns.

Solid-Phase Synthesis Applications

The utility of this compound extends to solid-phase synthesis, a technique crucial for the rapid generation of compound libraries. While direct applications in traditional solid-phase peptide synthesis are not extensively documented, its principles are demonstrated in the synthesis of complex heterocyclic structures on a solid support. For instance, a synthetic route towards enzyme inhibitors has been reported where a derivative of this compound is reacted in a sequence that involves a solid-phase resin support. This approach facilitates the purification process by allowing for the removal of excess reagents and by-products through simple filtration, a hallmark of solid-phase synthesis.

The aldehyde functionality of this compound is particularly amenable to solid-phase applications. It can be readily immobilized onto a resin functionalized with a suitable linker, such as a hydrazine (B178648) or an aminooxy group, to form a stable hydrazone or oxime linkage. Subsequent chemical transformations can be performed on the aromatic ring or the nitro group, with the final product being cleaved from the resin under specific conditions. This strategy allows for the efficient construction of diverse molecular scaffolds.

Solution-Phase Parallel Synthesis

This compound has proven to be a valuable starting material in solution-phase parallel synthesis, enabling the efficient generation of libraries of related compounds for high-throughput screening. The distinct reactivity of its three functional groups allows for a divergent synthetic approach.

A notable example is the synthesis of a library of small molecule modulators of the Stimulator of Interferon Genes (STING) protein. nih.gov In this context, the synthesis commenced with the reduction of the nitro group of this compound, followed by a series of reactions to construct the core scaffold. By employing a variety of building blocks in a parallel fashion, a diverse library of compounds was generated and evaluated for biological activity.

Another significant application is in the synthesis of novel macrocyclic factor XIa inhibitors. researchgate.net The synthesis begins with the protection of the formyl group of this compound as a 1,3-dioxolane. researchgate.net This protected intermediate then undergoes a series of transformations, demonstrating the utility of this compound in multi-step solution-phase syntheses of complex, medicinally relevant molecules. researchgate.net

| Application Area | Synthetic Strategy | Key Reactions | Significance |

| Enzyme Inhibitors | Solid-Phase Synthesis | Immobilization on resin, functional group manipulation, cleavage | Efficient purification and library generation |

| STING Modulators | Solution-Phase Parallel Synthesis | Nitro group reduction, scaffold construction with diverse building blocks | Rapid exploration of structure-activity relationships |

| Factor XIa Inhibitors | Solution-Phase Synthesis | Formyl group protection, multi-step transformations | Access to complex and novel therapeutic agents |

Role in Material Science Applications

The inherent functionalities of this compound make it a promising candidate for applications in material science, particularly in the development of advanced polymeric materials and functional monomers.

Precursor for Advanced Polymeric Materials

The aldehyde and nitro functionalities of this compound provide reactive handles for polymerization reactions. The aldehyde group can participate in condensation polymerizations with suitable co-monomers, such as diamines, to form Schiff base polymers (polyimines). These polymers are known for their interesting optical and electronic properties and can be precursors to conductive polymers after further transformations. While specific examples of polymers derived solely from this compound are not extensively reported, its classification as a "Polymer Science Material Building Block" by chemical suppliers underscores its potential in this field. ambeed.comgoogleapis.com

The presence of the nitro group can also be exploited. For instance, its reduction to an amino group would yield a monomer with both amine and aldehyde functionalities, capable of undergoing self-polymerization or reacting with other monomers to create novel polymer architectures.

Development of Functional Monomers and Crosslinkers

This compound can be chemically modified to generate a variety of functional monomers. The aldehyde group can be transformed into other functional groups, such as a hydroxyl or a carboxylic acid, which can then be used in different types of polymerization reactions. For example, reduction of the aldehyde to a hydroxymethyl group would create a monomer suitable for polyester (B1180765) synthesis.

Furthermore, the trifunctional nature of the molecule suggests its potential use as a crosslinking agent. semanticscholar.orggoogle.com After incorporation into a polymer chain through one of its functional groups, the remaining functionalities can be used to form crosslinks between polymer chains, thereby modifying the mechanical and thermal properties of the material. For instance, the aldehyde group could be used to crosslink polymers containing amino groups.

| Potential Application | Relevant Functional Groups | Resulting Material Type |

| Advanced Polymeric Materials | Aldehyde, Nitro (reducible to amine) | Schiff base polymers, Conductive polymers |

| Functional Monomers | Aldehyde (modifiable to other groups) | Polyesters, Polyamides |

| Crosslinking Agents | Aldehyde, Nitro, Ester | Crosslinked thermosets and elastomers |

Green Chemistry Applications and Sustainable Manufacturing

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use or generation of hazardous substances. While specific, documented green chemistry applications for this compound are limited in the reviewed literature, its synthetic utility in certain contexts aligns with some green chemistry goals.

For instance, the use of iron in hydrochloric acid for the reduction of the nitro group, as seen in the synthesis of STING modulators, represents a move away from more hazardous reducing agents like tin(II) chloride. nih.gov Iron is an abundant and relatively non-toxic metal, and the reaction is often carried out in ethanol, a greener solvent.

Future research in this area could focus on developing biocatalytic methods for the synthesis or transformation of this compound, or the use of flow chemistry to improve reaction efficiency and safety.

Contributions to Natural Product Synthesis and Analogues

This compound serves as a key starting material in the synthesis of various bioactive compounds and analogues of natural products, particularly in the field of medicinal chemistry. Its versatile structure allows for the construction of complex heterocyclic scaffolds that are often found in biologically active molecules.

A significant application is in the synthesis of Poly (ADP-ribose) polymerase (PARP) inhibitors, a class of targeted cancer therapies. In one reported synthesis, this compound is a precursor to a key intermediate in the construction of substituted tricyclic compounds that exhibit PARP inhibitory activity.

Furthermore, this compound is utilized in the synthesis of small molecule modulators of the STING protein, which is involved in the innate immune response and is a target for cancer immunotherapy. nih.gov The synthesis involves the initial reduction of the nitro group of this compound, followed by a series of transformations to build the final modulator compounds. nih.gov

Its role in the synthesis of kinase inhibitors has also been demonstrated. For example, it is a starting material in a synthetic route to Linsitinib, an inhibitor of the insulin-like growth factor 1 receptor (IGF-1R) and insulin (B600854) receptor (IR), which are implicated in cancer.

The synthesis of 2-CF3-indoles, a class of compounds with potential anti-inflammatory, neuroprotective, and antifungal properties, also starts from this compound. rsc.orggoogle.com This highlights the compound's importance in accessing fluorinated heterocyclic analogues, which are of growing interest in medicinal chemistry due to their unique biological properties.

| Bioactive Target | Synthesized Molecule Class | Therapeutic Area |

| Poly (ADP-ribose) polymerase (PARP) | Substituted tricyclic compounds | Oncology |

| Stimulator of Interferon Genes (STING) | Small molecule modulators | Immuno-oncology, Infectious Diseases |

| IGF-1R / IR | Kinase inhibitors (e.g., Linsitinib) | Oncology |

| Various | 2-CF3-indoles | Anti-inflammatory, Neuroprotective, Antifungal |

Computational and Theoretical Studies of Methyl 4 Formyl 3 Nitrobenzoate

Quantum Chemical Calculations of Molecular Structure and Electronic Properties

Quantum chemical calculations are pivotal in elucidating the molecular structure and electronic characteristics of Methyl 4-formyl-3-nitrobenzoate. These computational methods provide insights that complement experimental data, offering a deeper understanding of the molecule's behavior at a subatomic level.

Conformational Analysis and Energy Minimization

The three-dimensional arrangement of atoms in this compound, its conformation, is determined by the rotational freedom around its single bonds. The key dihedral angles involve the orientation of the formyl, nitro, and methyl ester groups with respect to the benzene (B151609) ring. Computational energy minimization seeks to identify the most stable conformation, which corresponds to the lowest point on the potential energy surface.

Charge Distribution and Reactivity Hotspots

The distribution of electron density within the this compound molecule is a critical determinant of its reactivity. The electron-withdrawing nature of the nitro (NO₂) and formyl (CHO) groups significantly influences the electronic landscape of the benzene ring.

Quantum chemical calculations, such as Natural Bond Orbital (NBO) analysis, can quantify the partial charges on each atom. In nitrobenzene, the nitro group withdraws electron density from the aromatic ring, particularly from the ortho and para positions, making these sites less susceptible to electrophilic attack and more prone to nucleophilic attack. The formyl group also acts as an electron-withdrawing group through resonance and inductive effects.

In this compound, the combined electron-withdrawing effects of the nitro and formyl groups are expected to create significant positive partial charges on the carbon atoms of the benzene ring, particularly those ortho and para to these groups. The carbonyl carbon of the formyl group and the ester group would also be electrophilic centers. Conversely, the oxygen atoms of the nitro, formyl, and ester groups will possess negative partial charges, acting as nucleophilic centers. These charge distributions highlight the potential "hotspots" for chemical reactions.

Energetic Landscape and Thermochemical Analysis

The energetic properties of this compound, including its heat of formation and relative stability, are crucial for understanding its chemical behavior and potential applications.

Theoretical Determination of Enthalpies of Formation

The standard enthalpy of formation (ΔfH°) is a fundamental thermochemical property representing the heat change when one mole of a compound is formed from its constituent elements in their standard states. While experimental determination can be challenging, computational methods like the Gaussian-4 (G4) composite method provide reliable theoretical estimates.

A study on methyl nitrobenzoate isomers (methyl 2-nitrobenzoate, methyl 3-nitrobenzoate, and methyl 4-nitrobenzoate) utilized the G3(MP2)//B3LYP composite method to calculate their gas-phase enthalpies of formation. researchgate.net Although this study did not include the formyl-substituted derivative, the methodology is directly applicable. The theoretical determination for this compound would involve optimizing its geometry and then performing single-point energy calculations at a high level of theory to arrive at an accurate enthalpy of formation.

Stability and Energetic Relationships with Isomeric Compounds

For instance, in nitrobenzamide isomers, the ortho isomer is the most stable, followed by the meta and then the para isomer, with gas-phase enthalpies of formation of -138.9 ± 3.5 kJ·mol⁻¹, -122.9 ± 2.9 kJ·mol⁻¹, and -108.5 ± 3.7 kJ·mol⁻¹, respectively. rsc.org This trend is influenced by factors such as intramolecular hydrogen bonding. In the case of this compound, its stability relative to other isomers, such as Methyl 3-formyl-4-nitrobenzoate, would depend on the interplay of steric hindrance between adjacent groups and the electronic stabilization or destabilization arising from their relative positions. Computational studies can precisely quantify these energy differences.

Table 1: Comparison of Experimental Gas-Phase Enthalpies of Formation for Related Isomers

| Compound | Enthalpy of Formation (kJ·mol⁻¹) |

| o-Nitrobenzamide | -138.9 ± 3.5 rsc.org |

| m-Nitrobenzamide | -122.9 ± 2.9 rsc.org |

| p-Nitrobenzamide | -108.5 ± 3.7 rsc.org |

This table presents data for related compounds to illustrate the influence of isomerism on stability. Data for this compound is not available in the cited literature.

Reaction Mechanism Modeling and Transition State Characterization

Computational chemistry is a powerful tool for investigating the pathways of chemical reactions involving this compound. By modeling the reaction mechanism, it is possible to identify intermediates, and more importantly, to characterize the transition states that connect reactants, intermediates, and products.

The transition state is the highest energy point along the reaction coordinate and its structure and energy determine the activation energy and therefore the rate of the reaction. Theoretical studies on the decomposition of substituted nitrobenzenes have shown that the nature and position of substituents significantly influence the reaction pathways. uni.lu For nitrobenzene, two primary decomposition pathways are the direct C-N bond cleavage and a multi-step process leading to phenoxyl and nitro radicals. uni.lu

For a molecule like this compound, reaction modeling could explore various transformations, such as nucleophilic aromatic substitution, reduction of the nitro group, or oxidation of the formyl group. The calculations would involve locating the transition state structure for each proposed elementary step. Techniques like Density Functional Theory (DFT) are commonly employed for this purpose. The characterization of the transition state involves confirming that it has exactly one imaginary vibrational frequency corresponding to the motion along the reaction coordinate.

While specific transition state calculations for reactions of this compound were not found in the searched literature, the principles of such studies are well-established. For example, ab initio calculations have been used to investigate the transition state structures of reactions like the Diels-Alder reaction, providing insights into the synchronicity of the mechanism. rsc.org Similar computational approaches could be applied to understand the reactivity of this compound in various chemical transformations.

Spectroscopic Property Prediction and Computational Validation

Computational methods are invaluable for predicting and interpreting spectroscopic data, which are crucial for the identification and characterization of compounds.

Vibrational Spectra (IR and Raman): Theoretical vibrational frequencies can be calculated using methods like DFT, often with basis sets such as 6-311++G. rsc.org These calculations provide a set of vibrational modes and their corresponding frequencies and intensities. While the calculated (harmonic) frequencies are often systematically higher than experimental values, they can be scaled to provide excellent agreement with experimental Fourier Transform Infrared (FTIR) and Raman spectra. rsc.org For this compound, this would allow for the assignment of specific peaks in an experimental spectrum to the stretching and bending vibrations of its functional groups (e.g., C=O of the aldehyde and ester, N-O of the nitro group, C-H bonds, and the aromatic ring). Such analysis has been successfully applied to similar molecules like 4-methyl-3-nitrobenzoic acid. rsc.orgresearchgate.net

Electronic Spectra (UV-Vis): Time-dependent DFT (TD-DFT) is the standard method for calculating the electronic transitions that give rise to UV-Vis absorption spectra. These calculations can predict the wavelength of maximum absorption (λmax) and the oscillator strength of the transitions. For a conjugated system like this compound, TD-DFT would help in understanding the nature of the electronic transitions, such as π → π* and n → π* transitions, and how the different substituents influence the absorption profile.

The prediction of Nuclear Magnetic Resonance (NMR) spectra is a powerful tool for structure verification. The Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a popular approach for calculating ¹H and ¹³C NMR chemical shifts. The calculated isotropic shielding values are then converted to chemical shifts by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS), which is also calculated at the same level of theory. While there are no specific published GIAO calculations for this compound, the methodology is robust and has been applied to a vast range of organic molecules, providing valuable data for structural assignment. For comparison, the experimental ¹H NMR chemical shifts for the related compound Methyl 3-nitrobenzoate show distinct signals for the aromatic protons and the methyl ester protons. chemicalbook.com

Development of Structure-Reactivity Relationships from First Principles

First-principles (ab initio and DFT) calculations can be used to develop an understanding of how the structure of a molecule influences its reactivity, forming the basis of Quantitative Structure-Activity Relationships (QSAR). For this compound, this would involve calculating various electronic descriptors.

Electronic Descriptors:

Atomic Charges: Calculating the partial charges on each atom (e.g., using Natural Bond Orbital analysis) can indicate the most likely sites for nucleophilic or electrophilic attack.

Frontier Molecular Orbitals: The energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The HOMO energy is related to the ability to donate electrons (nucleophilicity), while the LUMO energy relates to the ability to accept electrons (electrophilicity). The HOMO-LUMO gap is an indicator of chemical reactivity and kinetic stability.

Molecular Electrostatic Potential (MEP): An MEP map visually represents the electrostatic potential on the electron density surface. Red regions (negative potential) indicate areas prone to electrophilic attack, while blue regions (positive potential) indicate areas susceptible to nucleophilic attack.

By calculating these descriptors for this compound and its analogues, a theoretical framework for predicting their reactivity in various chemical transformations can be established. For example, studies on benzaldehyde (B42025) derivatives have used such calculations to understand their inhibitory effects on enzymes by relating electronic structure to biological activity. nih.govresearchgate.net

Although direct computational data for this compound is limited, one available piece of predicted data is the collision cross-section (CCS) values, which relate to the molecule's shape in the gas phase.

Table 1: Predicted Collision Cross Section (CCS) Values for Adducts of this compound

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 210.03970 | 139.4 |

| [M+Na]⁺ | 232.02164 | 147.6 |

| [M-H]⁻ | 208.02514 | 143.8 |

| [M+NH₄]⁺ | 227.06624 | 157.5 |

| [M+K]⁺ | 247.99558 | 142.9 |

| [M+H-H₂O]⁺ | 192.02968 | 138.2 |

Data sourced from PubChem. uni.lu

Structural Analogues and Derivatives of Methyl 4 Formyl 3 Nitrobenzoate

Design and Synthesis of Modified Benzoate (B1203000) Analogues

The design of analogues based on methyl 4-formyl-3-nitrobenzoate is often driven by the goal of creating novel therapeutic agents. A prominent example is the synthesis of dihydropyridine (B1217469) (DHP) and dihydropyrimidine (B8664642) (DHPM) derivatives, which are known for their activity as calcium channel blockers. frontiersin.orgnih.gov The core synthetic strategy for these compounds is typically a multi-component reaction, such as the Hantzsch pyridine (B92270) synthesis or the Biginelli reaction. nih.govnih.gov

In these syntheses, the substituted benzaldehyde (B42025), which can be this compound or its analogue, is condensed with a β-ketoester (like ethyl acetoacetate (B1235776) or methyl acetoacetate) and a urea (B33335) or ammonia (B1221849) source. nih.govthescipub.com For instance, the Hantzsch reaction involves the condensation of an aldehyde, two equivalents of a β-ketoester, and ammonia or an ammonium (B1175870) salt to form a 1,4-dihydropyridine. nih.govyoutube.com The Biginelli reaction is similar but uses urea or thiourea (B124793) to produce 3,4-dihydropyrimidin-2(1H)-ones or thiones. nih.govjapsonline.com

The design of modified analogues often involves altering the substituents on the benzaldehyde ring. For example, researchers have synthesized a series of DHP-based calcium channel blockers by incorporating trifluoromethyl (–CF3) substitutions at the ortho, meta, and para positions of the benzaldehyde derivatives. frontiersin.orgnih.gov Another design modification involves replacing the ester moiety of the resulting DHP with an amide group to investigate the impact on biological activity. thescipub.com The synthesis of these amide derivatives can be achieved through subsequent hydrolysis of the ester to a carboxylic acid, conversion to an acid chloride, and finally reaction with an appropriate amine. frontiersin.org

The versatility of these multi-component reactions allows for the creation of large libraries of compounds by varying the three main components: the aldehyde, the β-dicarbonyl compound, and the urea/ammonia component. nih.gov This combinatorial approach is highly efficient for discovering new molecules with desired properties.

Table 1: Examples of Modified Benzoate Analogues and their Synthetic Routes

| Analogue/Derivative | Starting Benzaldehyde | Synthetic Reaction | Key Features of Analogue | Reference |

|---|---|---|---|---|

| Nifedipine (B1678770) Analogue | 2-Nitrobenzaldehyde | Hantzsch Reaction | 1,4-dihydropyridine core | nih.gov |

| Trifluoromethyl-substituted DHPs | 2/3/4-Trifluoromethylbenzaldehyde | Biginelli Reaction | -CF3 group on phenyl ring | frontiersin.orgnih.gov |

| Dihydropyrimidine Amides | Substituted Benzaldehydes | Biginelli, then hydrolysis and amidation | Amide linkage instead of ester | thescipub.com |

| Imidazolyl-substituted DHPs | 4(5)-Chloro-2-methyl-5(4)-imidazolecarboxaldehyde | Hantzsch Reaction | Imidazole ring replaces nitrophenyl | researchgate.net |

Impact of Substituent Effects on Reactivity and Selectivity

In reactions like the Biginelli and Hantzsch syntheses, the rate-determining step is often considered the initial nucleophilic attack of the urea or enamine on the aldehyde. nih.gov Therefore, electron-withdrawing groups on the aromatic ring of the benzaldehyde generally increase the reaction rate and yield. nih.govd-nb.info This is because they enhance the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. Conversely, electron-donating groups, such as methoxy (B1213986) (–OCH3) or methyl (–CH3), can decrease the reaction rate by reducing the electrophilicity of the aldehyde. d-nb.info

The position of the substituent also plays a critical role. Ortho-substituted benzaldehydes, especially with bulky groups, can lead to significantly lower yields due to steric hindrance, which impedes the approach of the nucleophile. nih.gov Meta- and para-substituted aromatic aldehydes generally give good to excellent yields in these reactions. nih.gov

In a study on proline-catalyzed aldol (B89426) reactions, it was observed that the electronic properties of substituents on benzaldehyde derivatives affected their adsorption to the catalyst surface. d-nb.info Electron-donating groups tended to increase the affinity of the aldehyde for the solid-phase catalyst, which in that specific case, led to a decrease in the catalytic turnover frequency. d-nb.info This highlights that substituent effects can be complex and may influence not only the electronic nature of the reaction center but also interactions with catalysts and reagents.

Bioisosteric Replacements and Their Synthetic Implications

Bioisosterism, the strategy of replacing a functional group in a biologically active molecule with another group having similar physical or chemical properties, is a key tool in drug design. In the context of derivatives of this compound, particularly in nifedipine-type calcium channel blockers, several bioisosteric replacements have been explored to modulate activity, selectivity, and pharmacokinetic properties.

A common bioisosteric replacement for the 2-nitrophenyl group of nifedipine involves substituting it with other heterocyclic rings. For example, analogues have been synthesized where the nitrophenyl group is replaced by a 2-alkylthio-1-benzyl-5-imidazolyl group or a 4(5)-chloro-2-methyl-5(4)-imidazolyl moiety. researchgate.netmums.ac.ir These replacements are intended to interact differently with the calcium channel receptor, potentially leading to improved potency or a different pharmacological profile. The synthesis of these analogues still relies on the Hantzsch condensation, demonstrating the robustness of this reaction with various heterocyclic aldehydes. researchgate.net

Another example of bioisosteric modification is the replacement of the dihydropyridine ring of nifedipine itself with a dihydropyrimidine ring, which is achieved through the Biginelli reaction. japsonline.com In these DHPMs, the two nitrogen atoms of the pyrimidine (B1678525) ring are considered bioisosteres of the C-H groups in the dihydropyridine ring, and a methyl group can be a bioisostere for a ketone. japsonline.com Furthermore, the ester linkage in nifedipine has been replaced by an amide linkage in some analogues, which can alter the compound's hydrogen bonding capacity and metabolic stability. nih.govthescipub.com

The trifluoromethyl group (–CF3) has also been used as a bioisostere for the nitro group (–NO2). Both are strongly electron-withdrawing, but the –CF3 group can offer different steric and lipophilic properties, potentially leading to enhanced binding affinity and activity. frontiersin.orgnih.gov

Structure-Reactivity and Structure-Application Relationships of Analogues

The ultimate goal of designing and synthesizing analogues of this compound is often to establish clear structure-activity relationships (SAR) for a particular application, most notably as calcium channel blockers.

For nifedipine-type 1,4-dihydropyridines, the substitution pattern on the C-4 phenyl ring is a critical determinant of activity. The presence of a substituent at the ortho or meta position is generally required for optimal activity, while unsubstituted phenyl or para-substituted analogues are less potent. nih.gov The ortho-nitro group in nifedipine is a classic example of a beneficial substitution.

Studies on trifluoromethyl-substituted analogues have shown that ortho-substituted derivatives exhibit the highest antihypertensive activity, in some cases even slightly better than nifedipine. nih.gov This suggests that the position of the electron-withdrawing group is crucial for a favorable interaction with the calcium channel. In contrast, meta and para substitutions were found to be less effective. nih.gov

The nature of the ester groups at the C-3 and C-5 positions of the dihydropyridine ring also influences activity. Increasing the size of the alkyl ester substituents can enhance activity. nih.gov In a series of imidazolyl-substituted analogues, it was found that for symmetrical diesters, increasing the chain length of the C-3 and C-5 ester groups led to increased activity, with diphenylethyl ester derivatives being particularly potent. researchgate.net

The replacement of the ester group with an amide has also been investigated. While specific SAR can vary, this modification alters the molecule's polarity and hydrogen-bonding capabilities, which can significantly impact its interaction with the biological target. thescipub.com

Quantitative structure-activity relationship (QSAR) studies have been performed to correlate various physicochemical parameters of the substituents (such as steric, electronic, and hydrophobic properties) with the biological activity of nifedipine analogues. nih.govscite.ai These studies have indicated that for para-substituted derivatives, activity is negatively correlated with molecular volume (a steric factor). nih.gov For meta-substituted compounds, both steric and electronic parameters are important, while for ortho-substituted analogues, hydrophobic and electronic parameters seem to be key. nih.gov

Table 2: Structure-Application Insights for Nifedipine Analogues

| Structural Modification | Position | Effect on Application (Calcium Channel Blockade) | Reference |

|---|---|---|---|

| Trifluoromethyl (-CF3) substitution | Ortho | Highest antihypertensive activity, comparable to nifedipine | nih.gov |

| Trifluoromethyl (-CF3) substitution | Meta/Para | Less potent than ortho-substituted analogues | nih.gov |

| Replacement of Nitrophenyl with Imidazolyl | C-4 | Maintains or improves activity, indicating bioisosterism | researchgate.net |

| Increased alkyl chain length of esters | C-3, C-5 | Enhanced activity | nih.gov |

| Replacement of ester with amide | C-3/C-5 | Modulates pharmacological properties | thescipub.com |

Emerging Research Avenues and Future Perspectives for Methyl 4 Formyl 3 Nitrobenzoate

Development of Novel and Highly Efficient Synthetic Methodologies

The classical synthesis of methyl 4-formyl-3-nitrobenzoate and related compounds often relies on multi-step procedures that may involve harsh reaction conditions and generate significant waste. Current research is focused on developing more direct, atom-economical, and environmentally benign synthetic routes.

One promising area is the exploration of one-pot synthesis procedures. For instance, a palladium-catalyzed strategy for the reduction of active esters and amides to aldehydes using hydrosilanes has shown good to excellent yields and high chemoselectivity. While not yet applied directly to this compound, this approach offers a potential pathway for its efficient synthesis from a suitable precursor.

Furthermore, the development of novel catalytic systems is a key focus. Traditional nitration methods often employ a mixture of concentrated nitric and sulfuric acids, which poses significant safety and environmental hazards. rsc.org Research into solid acid catalysts or milder nitrating agents could lead to cleaner and more selective nitration processes for the synthesis of nitroaromatic compounds.

The following table summarizes potential modern synthetic approaches that could be adapted for the synthesis of this compound:

| Synthetic Approach | Potential Advantages | Key Research Focus |

| One-Pot Reactions | Reduced reaction time, lower solvent usage, minimized waste | Development of multi-functional catalysts, optimization of reaction sequences |

| Catalytic Reduction | High selectivity, milder reaction conditions | Exploration of novel metal catalysts (e.g., palladium-based), use of green reducing agents |

| Green Nitration | Improved safety, reduced environmental impact | Application of solid acid catalysts, use of alternative nitrating agents |

Exploration of Unconventional Reaction Conditions and Catalysts

The use of unconventional reaction conditions and novel catalysts holds immense potential for enhancing the synthesis of this compound. These technologies can often lead to faster reactions, higher yields, and improved energy efficiency.

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in organic synthesis, capable of dramatically reducing reaction times from hours to minutes. nih.gov For the synthesis of nitroaromatic compounds, microwave-assisted methods have been shown to be rapid and efficient. pnas.orgnih.gov The application of microwave technology to the nitration and formylation steps in the synthesis of this compound could offer a significant improvement over conventional heating methods.

Flow Chemistry: Continuous flow chemistry offers several advantages over traditional batch processing, including enhanced safety, better heat and mass transfer, and the potential for straightforward scaling-up. acs.orgosti.govstrath.ac.uk The synthesis of aromatic aldehydes and the reduction of nitro compounds have been successfully demonstrated in flow reactors. pnas.orgacs.org Implementing a flow-based synthesis for this compound could lead to a more controlled, efficient, and safer manufacturing process.

Novel Catalysts: The development of innovative catalysts is crucial for advancing synthetic methodologies. For instance, N-heterocyclic carbenes (NHCs) have been investigated as organic catalysts for the oxidation of benzaldehyde (B42025) using atmospheric oxygen, presenting a green alternative to heavy metal oxidants. acs.org While this is for an oxidation reaction, the principle of using bespoke organic catalysts can be extended to other transformations involved in the synthesis of the target molecule. Furthermore, research into novel catalyst systems, such as those based on transition metal oxides combined with N-containing organic compounds, has shown promise in the synthesis of related nitrobenzoic acids. aiinmr.com

The table below highlights some unconventional conditions and catalysts that could be explored for the synthesis of this compound:

| Technology | Potential Benefits | Relevant Research Areas |

| Microwave-Assisted Synthesis | Rapid reaction rates, increased yields, energy efficiency | Optimization of microwave parameters for nitration and formylation |

| Flow Chemistry | Enhanced safety, improved process control, scalability | Development of continuous flow protocols for the synthesis of substituted benzoates |

| Novel Catalysts | Higher efficiency, improved selectivity, greener processes | Exploration of organocatalysts, solid acid catalysts, and novel metal complexes |

Expansion of Synthetic Applications in Novel Chemical Domains

The unique trifunctional nature of this compound, possessing an ester, an aldehyde, and a nitro group, makes it a highly valuable precursor for the synthesis of a wide array of complex molecules. The strategic positioning of these groups on the aromatic ring allows for a diverse range of chemical transformations.

Heterocyclic Chemistry: The aldehyde and nitro functionalities are particularly useful for the construction of heterocyclic rings, which are core structures in many pharmaceuticals and biologically active compounds. For example, 3-formylchromones, which share the formyl group adjacent to an electron-withdrawing group, are known to be versatile building blocks in the synthesis of various fused heterocyclic systems through reactions with bifunctional nucleophiles. aiinmr.com By analogy, this compound could serve as a key starting material for novel nitrogen-containing heterocycles through condensation and cyclization reactions.

Medicinal Chemistry: While direct applications are still emerging, the structural motifs accessible from this compound are of significant interest in medicinal chemistry. Its analog, methyl 4-formylbenzoate (B8722198), is utilized as an intermediate for active pharmaceutical ingredients. acs.org The introduction of a nitro group offers a handle for further functionalization, such as reduction to an amino group, which can then be used to build more complex molecular scaffolds with potential therapeutic applications.

Materials Science: The aromatic nature and multiple functional groups of this compound also suggest its potential use in the synthesis of novel organic materials. For instance, related formyl and nitro-substituted aromatic compounds are precursors to fluorescent brighteners and other functional materials. acs.org The reactivity of the aldehyde and the potential for polymerization or incorporation into larger supramolecular structures make it a candidate for the development of new polymers, dyes, or sensors.

The following table outlines potential novel applications for this compound:

| Chemical Domain | Potential Role of this compound | Target Molecules/Materials |

| Heterocyclic Synthesis | Precursor for ring formation reactions | Fused nitrogen-containing heterocycles, novel ring systems |

| Medicinal Chemistry | Intermediate for the synthesis of complex scaffolds | Bioactive molecules, drug candidates |

| Materials Science | Building block for functional organic materials | Polymers, dyes, sensors, liquid crystals |

Advanced In-situ Characterization Techniques for Reaction Monitoring

To optimize and control the synthesis of this compound, particularly when developing novel methodologies, the use of advanced in-situ characterization techniques is becoming increasingly important. These Process Analytical Technologies (PAT) provide real-time information about reaction kinetics, intermediate formation, and product purity, enabling a deeper understanding and more precise control of the chemical process. acs.orgmnstate.edu

In-situ FTIR and Raman Spectroscopy: Both Fourier-transform infrared (FTIR) and Raman spectroscopy are powerful tools for monitoring chemical reactions in real-time. nih.govpnas.orgnih.govaiinmr.comresearchgate.netnih.govnih.gov These techniques can track the concentration of reactants, intermediates, and products by observing changes in their characteristic vibrational bands. For the synthesis of this compound, in-situ spectroscopy could be used to monitor the progress of the nitration and formylation steps, ensuring complete conversion and minimizing the formation of byproducts.

Real-time NMR Spectroscopy: While less common for industrial-scale monitoring, real-time Nuclear Magnetic Resonance (NMR) spectroscopy can provide detailed structural information about the species present in a reaction mixture. This can be particularly valuable during the development phase of a new synthetic route to identify and characterize transient intermediates.

The integration of these advanced analytical techniques can significantly accelerate the development of robust and efficient synthetic processes for this compound.

| Characterization Technique | Information Provided | Potential Application in Synthesis |

| In-situ FTIR Spectroscopy | Functional group analysis, concentration of species | Real-time monitoring of nitration and formylation reactions |

| In-situ Raman Spectroscopy | Molecular fingerprinting, concentration of species | Complementary analysis to FTIR, especially for aqueous systems |

| Real-time NMR Spectroscopy | Detailed structural information, identification of intermediates | Mechanistic studies and optimization of reaction pathways |

Synergistic Integration of Experimental and Computational Approaches for Predictive Synthesis

The synergy between experimental and computational chemistry offers a powerful paradigm for accelerating the discovery and optimization of synthetic routes. acs.orgnih.govrsc.orgnih.gov For a molecule like this compound, computational modeling can provide valuable insights that guide experimental work, ultimately leading to more efficient and predictable syntheses.

Quantum Mechanical Calculations: Density Functional Theory (DFT) and other quantum mechanical methods can be used to model the reaction mechanisms involved in the synthesis of this compound. researchgate.net For example, computational studies on the nitration of methyl benzoate (B1203000) can help to understand the regioselectivity of the reaction and predict the most favorable reaction conditions. rsc.orgaiinmr.comscribd.com Theoretical calculations can also be used to predict the spectroscopic properties of the molecule and its intermediates, aiding in their identification during in-situ monitoring. nih.govresearchgate.net

Predictive Modeling for Reaction Outcomes: Machine learning and other data-driven approaches are being increasingly used to predict the outcomes of chemical reactions, including yields and selectivity. youtube.com By training models on existing reaction data for similar compounds, it may be possible to predict optimal conditions for the synthesis of this compound, reducing the number of experiments required for optimization.

QSAR for Property Prediction: Quantitative Structure-Activity Relationship (QSAR) models can be developed to predict the biological activity or toxicity of derivatives of this compound. nih.govosti.gov This can guide the design of new molecules with desired properties for applications in medicinal chemistry or materials science. A study on benzaldehyde derivatives, for instance, used computational methods to understand their tyrosinase inhibitory activity. nih.govresearchgate.net

The integration of these computational approaches with experimental validation represents a future direction for the rational design of synthetic strategies for this compound and its derivatives.

| Computational Approach | Application in Synthesis | Potential Impact |

| Quantum Mechanical Calculations (DFT) | Mechanistic studies, prediction of regioselectivity, spectroscopic properties | Deeper understanding of reaction pathways, guidance for experimental design |

| Predictive Reaction Modeling | Optimization of reaction conditions (temperature, catalyst, solvent) | Reduced experimental effort, faster process development |

| QSAR and Property Prediction | Design of new derivatives with specific biological or material properties | Focused synthesis of high-value compounds |

Q & A

Q. Key Data :

| Parameter | Value/Descriptor | Reference |

|---|---|---|

| Yield (esterification) | 87% | |

| Reaction Time | 1 hour (reflux) | |

| Chromatography | 10% EtOAc/hexanes |

How is this compound characterized using spectroscopic techniques?

Methodological Answer:

Critical characterization methods include:

- ¹H/¹³C NMR : Distinct signals for the formyl group (δ ~10.06 ppm, singlet) and nitro group (deshielded aromatic protons at δ 7.45–8.86 ppm). The ester methyl group appears at δ 3.85–3.93 ppm .

- IR Spectroscopy : Peaks at ~1724 cm⁻¹ (ester C=O), ~1707 cm⁻¹ (formyl C=O), and 1567 cm⁻¹ (asymmetric NO₂ stretch) confirm functional groups .

- HRMS (ESI) : Molecular ion [M+H]⁺ at m/z 225.0534 (calculated for C₉H₇NO₅) .

Challenge : Overlapping aromatic signals in NMR can be resolved using 2D techniques (COSY, HSQC) or deuterated solvents (CDCl₃ or CD₃OD) .

Advanced Research Questions

How can crystallographic data resolve contradictions in molecular geometry predictions?

Methodological Answer:

Single-crystal X-ray diffraction (SCXRD) provides definitive structural insights:

- Software : SHELXL (for refinement) and ORTEP-III (for visualization) are used to analyze anisotropic displacement parameters and hydrogen bonding .

- Case Study : For this compound derivatives, SCXRD revealed a dihedral angle of 4.96° between aromatic rings, conflicting with computational predictions. This discrepancy arises from intermolecular C–H⋯O interactions, which stabilize planar conformations .

- Validation : Compare experimental bond lengths (e.g., C=O at 1.21 Å) with DFT-optimized geometries to identify steric/electronic effects .

Q. Key Data :

| Parameter | Value | Reference |

|---|---|---|

| Dihedral Angle (Ar–Ar) | 4.96° | |

| C=O Bond Length | 1.21 Å |

What role does this compound play in palladium-catalyzed cross-coupling reactions?

Methodological Answer:

The formyl and nitro groups act as directing/activating groups in catalysis:

- Heck Reaction : The nitro group enhances electrophilicity at the 3-position, enabling regioselective C–C bond formation with aryl halides. Use Pd(PPh₃)₄ (5 mol%) and Et₃N in DMF at 80°C for 12 hours .

- Byproduct Mitigation : Nitro group reduction (to NH₂) may occur under prolonged heating; monitor via LC-MS and adjust reaction time to <8 hours .

Q. Key Data :

| Parameter | Value | Reference |

|---|---|---|

| Catalyst | Pd(PPh₃)₄ | |

| Reaction Temp. | 80°C | |

| Yield | 63% (over 2 steps) |

How are non-classical hydrogen bonds and π–π interactions analyzed in crystal packing?

Methodological Answer:

- Graph Set Analysis : Use Etter’s notation (e.g., R₃³(15) motifs) to classify C–H⋯O and π–π interactions. Software like Mercury (CCDC) quantifies interaction distances (e.g., 2.8–3.2 Å for C–H⋯O) .

- Case Study : this compound derivatives exhibit helical chains via C–H⋯O bonds (propagating along [010]), with π-stacking distances of 3.6 Å between nitrobenzene rings .

Q. Key Data :

| Interaction Type | Distance/Geometry | Reference |

|---|---|---|

| C–H⋯O | 2.8–3.2 Å | |

| π–π Stacking | 3.6 Å |

How can conflicting spectroscopic data (e.g., NMR splitting patterns) be resolved?

Methodological Answer:

- Variable-Temperature NMR : Resolve dynamic effects (e.g., rotameric equilibria) by acquiring spectra at 243 K .

- Decoupling Experiments : Suppress coupling to adjacent protons (e.g., NOE enhancements for overlapping aromatic signals) .

- Comparative Analysis : Cross-reference with related compounds (e.g., methyl 4-fluoro-3-nitrobenzoate) to assign shifts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|